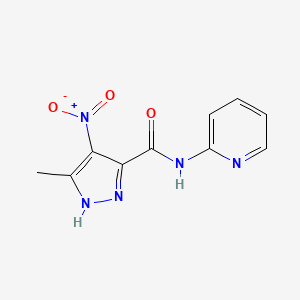5-Methyl-4-nitro-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
CAS No.: 115869-56-2
Cat. No.: VC15859771
Molecular Formula: C10H9N5O3
Molecular Weight: 247.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 115869-56-2 |
|---|---|
| Molecular Formula | C10H9N5O3 |
| Molecular Weight | 247.21 g/mol |
| IUPAC Name | 5-methyl-4-nitro-N-pyridin-2-yl-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C10H9N5O3/c1-6-9(15(17)18)8(14-13-6)10(16)12-7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14)(H,11,12,16) |
| Standard InChI Key | AHIIYYKZXWXLFP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
The molecular formula of 5-methyl-4-nitro-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is C₁₁H₁₀N₅O₃, with a molecular weight of 284.24 g/mol. Its structure comprises:
-
A pyrazole ring (1H-pyrazole) as the core scaffold.
-
A methyl group at position 5, enhancing hydrophobicity and steric bulk .
-
A nitro group (-NO₂) at position 4, introducing strong electron-withdrawing effects .
-
A carboxamide moiety at position 3, linked to a pyridin-2-yl substituent, which contributes to hydrogen-bonding capacity and aromatic π-interactions .
The stereochemistry of the molecule is achiral due to the absence of stereogenic centers, as observed in structurally related pyrazole-carboxamides .
Table 1: Key Molecular Descriptors
Synthetic Pathways and Optimization
The synthesis of 5-methyl-4-nitro-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide likely involves a multi-step sequence, drawing from established pyrazole functionalization strategies.
Core Pyrazole Formation
Pyrazole rings are typically constructed via cyclocondensation of 1,3-diketones with hydrazines . For nitro-substituted pyrazoles, nitration post-cyclization is often employed. For example, 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 5334-38-3) serves as a key intermediate , synthesized through nitration of 5-methyl-1H-pyrazole-3-carboxylic acid.
Carboxamide Coupling
The carboxylic acid intermediate undergoes activation (e.g., via chlorination with thionyl chloride) followed by reaction with 2-aminopyridine. This mirrors the synthesis of N-(1-phenylethyl)-5-methyl-4-nitro-1H-pyrazole-3-carboxamide (CAS 86927-69-7), where the acid chloride reacts with phenethylamine .
Critical Reaction Parameters:
Challenges and Yield Optimization
-
Nitro Group Stability: The nitro substituent may necessitate mild conditions to avoid reduction or decomposition .
-
Regioselectivity: Achieving precise substitution at positions 3, 4, and 5 requires careful control of reaction stoichiometry and timing .
-
Purification: Column chromatography (silica gel, ethyl acetate/heptane gradients) is typically employed .
Physicochemical and Spectroscopic Properties
While direct data for the title compound is unavailable, inferences are drawn from close analogues:
Solubility and Partitioning
-
logD (pH 7.4): Estimated at ~2.5, indicating moderate lipophilicity suitable for membrane penetration .
-
Aqueous Solubility: Likely <1 mg/mL due to the nitro and pyridinyl groups, though the carboxamide may improve solubility in polar solvents .
Thermal Stability
Analogous nitro-pyrazoles exhibit melting points between 150–160°C . Thermal gravimetric analysis (TGA) would be required to assess decomposition thresholds.
Spectroscopic Fingerprints
-
IR Spectroscopy: Expected peaks include:
-
¹H NMR (DMSO-d₆): Predicted signals:
Industrial and Research Applications
Material Science
Nitro-pyrazoles serve as precursors for high-energy materials. The carboxamide group could stabilize crystal packing, enhancing detonation velocity .
Coordination Chemistry
The pyridinyl-carboxamide moiety may act as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), with potential catalytic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume